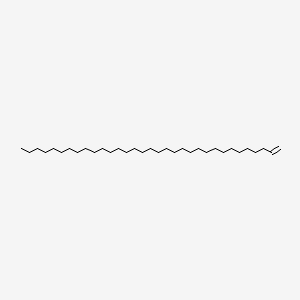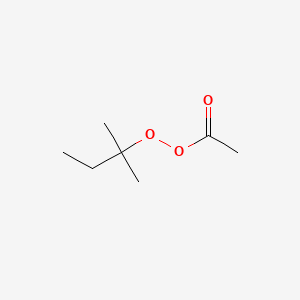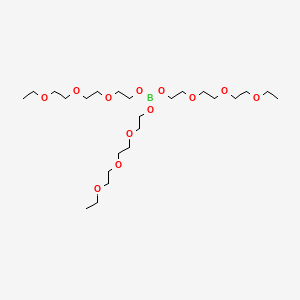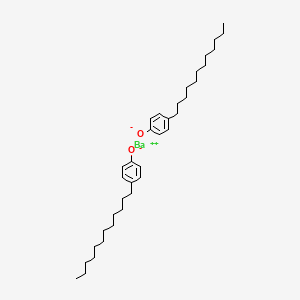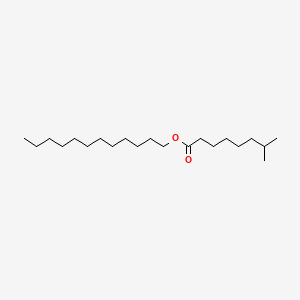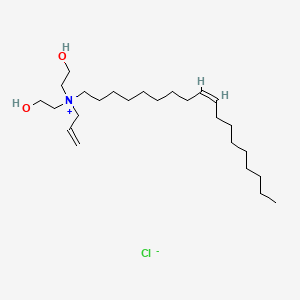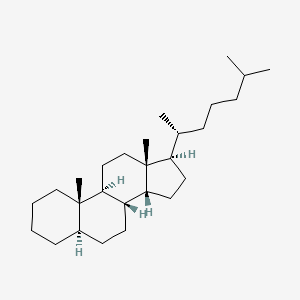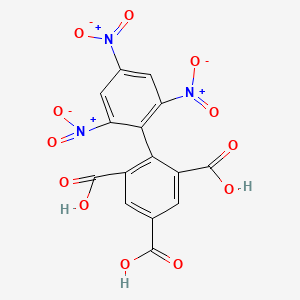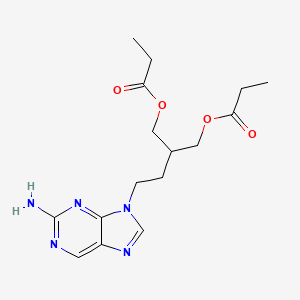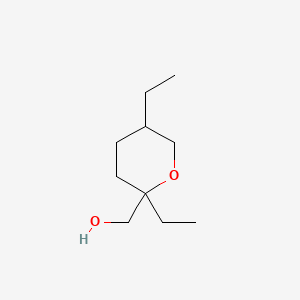
2,5-Diethyltetrahydro-2H-pyran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Diethyltetrahydro-2H-pyran-2-methanol: is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.2646 g/mol . This compound belongs to the class of tetrahydropyrans, which are known for their versatile chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyltetrahydro-2H-pyran-2-methanol typically involves the reaction of diethyl ketone with tetrahydropyran in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Diethyltetrahydro-2H-pyran-2-methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide; reflux conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halides, esters.
Applications De Recherche Scientifique
2,5-Diethyltetrahydro-2H-pyran-2-methanol has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2,5-Diethyltetrahydro-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions . The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparaison Avec Des Composés Similaires
Tetrahydropyran-2-methanol: Similar structure but lacks the ethyl groups at positions 2 and 5.
2,5-Dimethyltetrahydro-2H-pyran-2-methanol: Similar structure with methyl groups instead of ethyl groups.
2,5-Diethyltetrahydro-2H-pyran-2-ol: Similar structure but with a hydroxyl group at position 2 instead of a methanol group.
Uniqueness: 2,5-Diethyltetrahydro-2H-pyran-2-methanol is unique due to the presence of ethyl groups at positions 2 and 5, which can influence its chemical reactivity and physical properties. This structural feature distinguishes it from other tetrahydropyran derivatives and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
84642-63-7 |
|---|---|
Formule moléculaire |
C10H20O2 |
Poids moléculaire |
172.26 g/mol |
Nom IUPAC |
(2,5-diethyloxan-2-yl)methanol |
InChI |
InChI=1S/C10H20O2/c1-3-9-5-6-10(4-2,8-11)12-7-9/h9,11H,3-8H2,1-2H3 |
Clé InChI |
JNABADRJMWPQMU-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(OC1)(CC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


